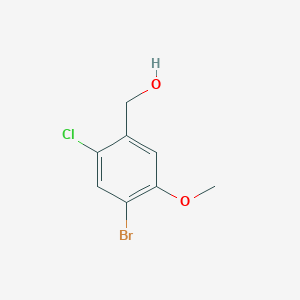![molecular formula C27H30N2O2 B13937813 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol is a complex organic compound with a unique structure that combines elements of imidazo[1,2-a]pyridine and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the Friedländer reaction, which is a rapid and scalable mechanochemical synthesis under basic conditions using ball milling . This method demonstrates broad functional group tolerance and can achieve moderate to excellent yields ranging from 69% to over 95% within one hour of reaction time.
Industrial Production Methods
Industrial production of this compound may involve the use of Resonant Acoustic Mixing (RAM) for gram-scale reactions, providing an isolated yield of 87% after simple recrystallization in ethanol . This method ensures high efficiency and scalability for large-scale production.
化学反应分析
Types of Reactions
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
作用机制
The mechanism of action of 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol include other imidazo[1,2-a]pyridine derivatives and phenyl-substituted compounds. Examples include:
- 2-(4-(3-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
- 2-(4-(3-(4-Hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol
Uniqueness
The uniqueness of this compound lies in its tert-butoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and solubility, making it suitable for various applications .
属性
分子式 |
C27H30N2O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-[4-[7-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C27H30N2O2/c1-18-15-25-28-16-24(20-9-13-22(14-10-20)31-26(2,3)4)29(25)17-23(18)19-7-11-21(12-8-19)27(5,6)30/h7-17,30H,1-6H3 |
InChI 键 |
VUSMFFFIDWAMJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(N2C=C1C3=CC=C(C=C3)C(C)(C)O)C4=CC=C(C=C4)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




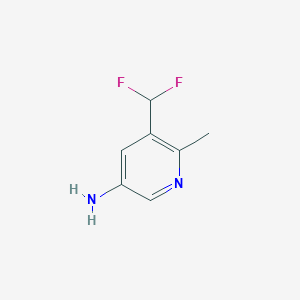
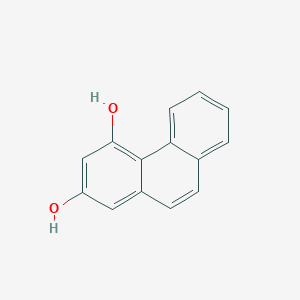

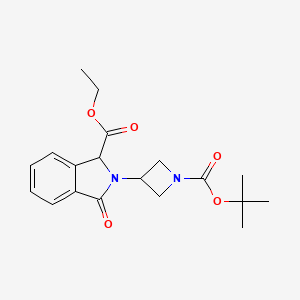
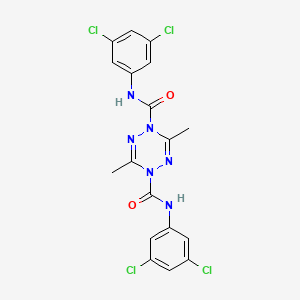

![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)

![tert-butyl 1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13937804.png)


